

Characterization of Pyranopyrazoles: A Detailed Guide for Researchers

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Compound of Interest

Compound Name:	<i>Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate</i>
Cat. No.:	B1321082

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Abstract

Pyranopyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties.^{[1][2][3][4][5][6]} This document provides a comprehensive set of application notes and protocols for the synthesis, characterization, and biological evaluation of pyranopyrazoles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Pyranopyrazoles

A common and efficient method for synthesizing pyranopyrazole derivatives is through a one-pot, multi-component reaction.^{[3][4][7]} This approach offers several advantages, including simplicity, high yields, and environmental friendliness.^{[4][8]}

General Protocol for Four-Component Synthesis

This protocol describes the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.

Materials:

- Aromatic aldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Malononitrile (1.2 mmol)
- Hydrazine hydrate (2 mmol)^[9]
- Ethanol (as solvent)^[10]
- Catalyst (e.g., piperidine, taurine, or a solid-supported catalyst)^{[1][10]}

Procedure:

- To a mixture of the aromatic aldehyde, ethyl acetoacetate, and malononitrile in ethanol, add a catalytic amount of a suitable catalyst.
- Add hydrazine hydrate to the reaction mixture.
- Reflux the mixture for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).^[9]
- Upon completion, cool the reaction mixture to room temperature.
- The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.^{[9][10]}

Spectroscopic Characterization

The structural elucidation of newly synthesized pyranopyrazole compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of pyranopyrazoles. Both ¹H NMR and ¹³C NMR spectra are typically recorded.

Instrumentation:

- NMR Spectrometer (e.g., Bruker at 300, 400, or 500 MHz)[11][12]

Sample Preparation:

- Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12][13]
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra at room temperature.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[12]

Table 1: Representative NMR Spectral Data for a Pyranopyrazole Derivative[10][11]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	1.54	s	-	CH ₃
3.65	s	-	OCH ₃ (if present)	
4.65	s	-	CH (dihydropyran ring)	
6.86	s	-	NH ₂	
7.15-7.38	m	-	Aromatic-H	
10.15	s	-	NH (pyrazole ring)	
^{13}C	16.26	-	-	CH ₃
38.56	-	-	CH (dihydropyran ring)	
58.91	-	-	C-CN	
96.45	-	-	C (pyran-fused)	
120.47	-	-	CN	
126-145	-	-	Aromatic-C	
152.32	-	-	C=N	
158.12	-	-	C-NH ₂	

Note: The exact chemical shifts will vary depending on the specific substituents on the pyranopyrazole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Instrumentation:

- Mass Spectrometer (e.g., AEI MS-902, VG Micromas LTD-30)[14]

Procedure:

- The mass spectra are typically obtained using electron impact (EI) ionization at 70 eV.[14]
- The fragmentation pattern is analyzed to identify characteristic losses, such as the elimination of CO, followed by the loss of a hydrogen atom and an RCN group.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the pyranopyrazole molecule.

Instrumentation:

- FTIR Spectrometer (e.g., Shimadzu FTIR-3800)[11][15]

Sample Preparation:

- Prepare a KBr pellet containing a small amount of the synthesized compound.

Data Acquisition:

- Record the IR spectrum over the range of 4000-400 cm^{-1} .

Table 2: Characteristic IR Absorption Bands for Pyranopyrazoles[10]

Wavenumber (cm ⁻¹)	Functional Group
3421, 3310	NH ₂ stretching
3276	NH stretching
2176	C≡N stretching
1650-1600	C=N, C=C stretching
1024	C-O stretching

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the pyranopyrazole molecule, including bond lengths, bond angles, and intermolecular interactions. [16]

Protocol for Single-Crystal X-ray Diffraction

- Crystal Growth: Grow suitable single crystals of the pyranopyrazole derivative, often by slow evaporation of a saturated solution in an appropriate solvent.
- Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[16]
- Data Collection: Collect X-ray diffraction data using a diffractometer, typically at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[16]
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.[17]

Biological Evaluation

Pyranopyrazoles are widely investigated for their potential as therapeutic agents. The following protocols outline standard assays for evaluating their antimicrobial and anticancer activities.

Antimicrobial Activity Assays

The antimicrobial potential of pyranopyrazole derivatives is commonly assessed against a panel of pathogenic bacteria and fungi.[18]

This method is used for preliminary screening of antimicrobial activity.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis* (Gram-positive), *Escherichia coli*, *Klebsiella pneumoniae* (Gram-negative))[18][19]
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)[18]
- Nutrient agar or Mueller-Hinton agar
- Sterile petri dishes
- Stock solutions of pyranopyrazole compounds in DMSO.[19]
- Standard antibiotic and antifungal drugs (positive controls)
- DMSO (negative control)

Procedure:

- Prepare and sterilize the agar medium and pour it into petri dishes.
- Once the agar solidifies, inoculate the plates with the test microorganisms.
- Create wells of a specific diameter in the agar.
- Add a defined volume of the test compound solution, positive control, and negative control into separate wells.[20]
- Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[19][20]
- Measure the diameter of the inhibition zone around each well.[19]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][19]

Materials:

- 96-well microtiter plates
- Bacterial or fungal suspensions (adjusted to a specific CFU/mL)[19]
- Broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
- Serial dilutions of the pyranopyrazole compounds.
- Resazurin or other viability indicators (optional)

Procedure:

- Dispense the broth medium into the wells of a 96-well plate.
- Perform serial dilutions of the test compounds across the wells.
- Inoculate each well with the microbial suspension.
- Include positive (microbes only) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[2][20]

Table 3: Example of Antimicrobial Activity Data for a Pyranopyrazole Derivative

Compound	Test Organism	Inhibition Zone (mm)	MIC (μ g/mL)
Pyranopyrazole-X	S. aureus	22 \pm 0.4	64
E. coli		15 \pm 0.2	128
C. albicans		18 \pm 0.3	64
Standard Drug	S. aureus	25 \pm 0.5	8

Anticancer Activity Assays

The cytotoxic effects of pyranopyrazoles against various cancer cell lines are often evaluated using the MTT assay.[21]

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

- Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))[21][22]
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Standard anticancer drug (e.g., Doxorubicin)[21]

Procedure:

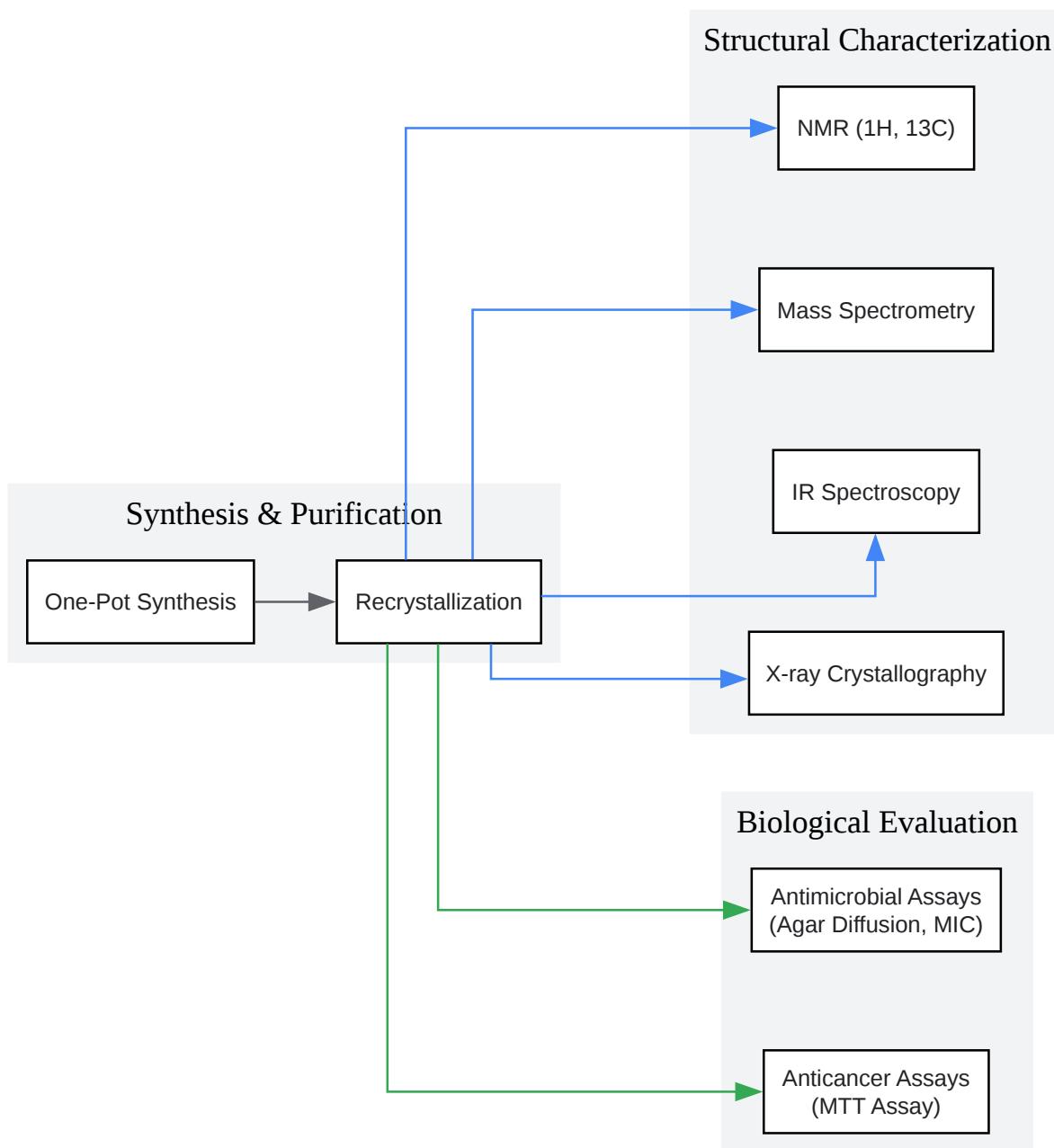
- Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the pyranopyrazole compounds and the standard drug for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, remove the treatment medium and add MTT solution to each well.
- Incubate for 3-4 hours to allow the formation of formazan crystals.
- Dissolve the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[22]

Table 4: Example of Anticancer Activity Data for a Pyranopyrazole Derivative[21][22]

Compound	Cell Line	IC ₅₀ (μM)
Pyranopyrazole-Y	MCF-7	10.6 ± 2.3
HepG2		6.1 ± 1.9
HCT-116		17.4 ± 3.2
Doxorubicin	MCF-7	64.8 ± 4.1
HepG2		24.7 ± 3.2
HCT-116		40.0 ± 3.9

Visualizations

Experimental Workflow



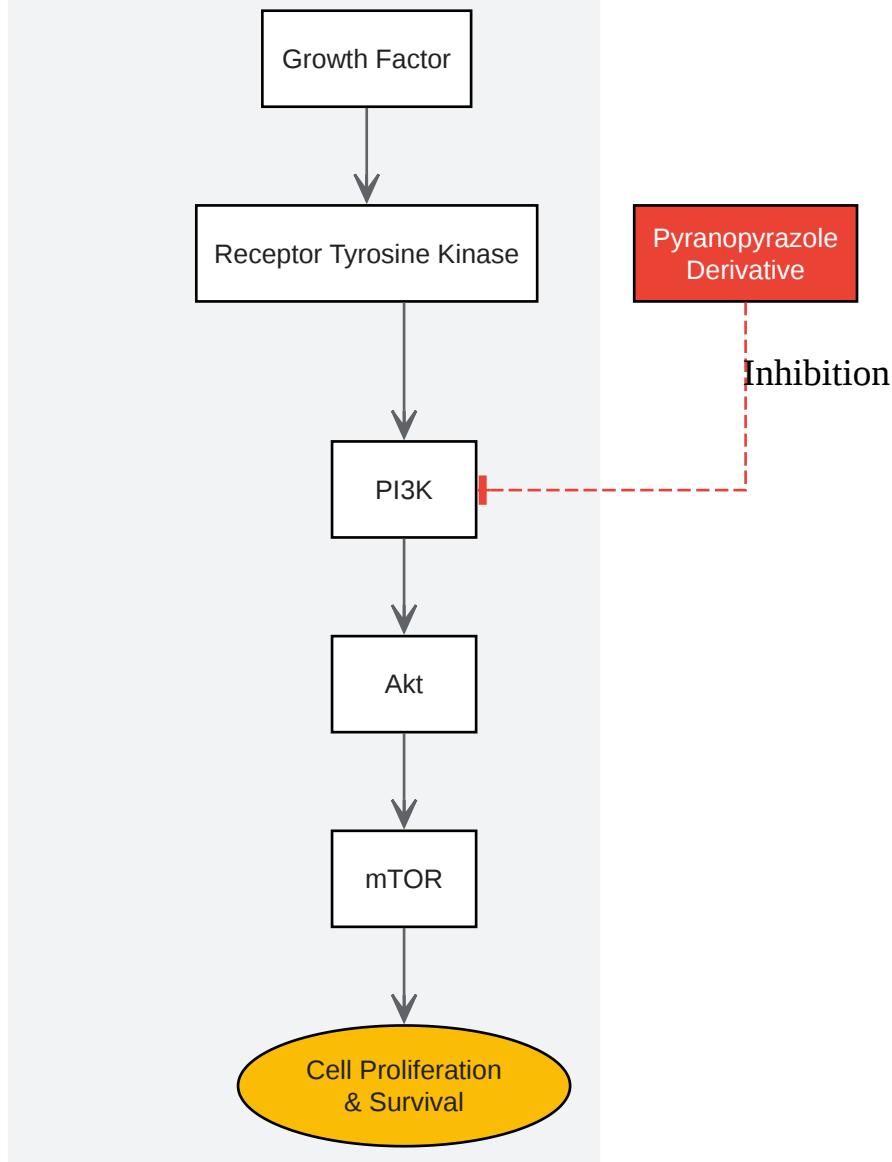
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Caption: General experimental workflow for pyranopyrazole characterization.

Signaling Pathway Inhibition (Hypothetical)

Many pyrazole-containing compounds are known to inhibit protein kinases involved in cancer progression.[23]

Simplified Kinase Signaling Pathway

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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyranopyrazole derivative.

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